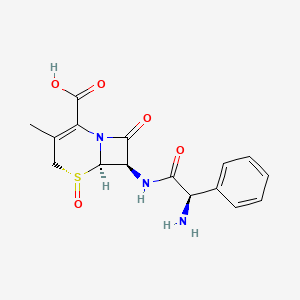

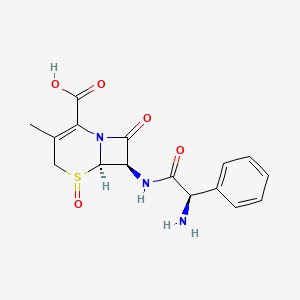

Faropenem Related Compound 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Faropenem Related Compound 2 is a derivative of Faropenem . Faropenem is a penem with a tetrahydrofuran substituent at position C2, exhibiting broad-spectrum antibacterial activity against many gram-positive and gram-negative aerobes and anaerobes . It has improved chemical stability and reduced central nervous system effects compared to imipenem . Faropenem is also resistant to hydrolysis by many beta-lactamases .

Synthesis Analysis

The synthetic process of Faropenem has been studied . Azetidinone was used as the starting material and the target compound was prepared via seven steps of reaction . These steps included displacement, condensation, organometallic reaction, induced cyclization, and hydrolysis .Molecular Structure Analysis

The molecular formula of Faropenem is C12H15NO5S . The IUPAC name is (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid . The molecular weight is 285.32 g/mol .Chemical Reactions Analysis

Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .Physical and Chemical Properties Analysis

The molecular weight of Faropenem is 285.32 g/mol . The molecular formula is C12H15NO5S . The IUPAC name is (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid .Applications De Recherche Scientifique

Antibacterial Activity

Faropenem, an oral penem, exhibits broad-spectrum antibacterial activity. It is effective against a variety of pathogens, including Gram-negative and Gram-positive bacteria, and anaerobic bacteria. Studies have shown its high activity against Enterobacteriaceae, Staphylococcus spp., Streptococcus spp., Neisseria spp., Enterococcus faecalis, Haemophilus influenzae, Moraxella catarrhalis, and certain anaerobes like Peptostreptococcus and Clostridium perfringens (Woodcock et al., 1997). Faropenem also shows considerable effectiveness against anaerobic pathogens involved in systemic infections and periodontal bacteria (Milazzo et al., 2003).

Effectiveness Against Drug-Resistant Tuberculosis

Faropenem demonstrates potential as an alternative therapy for drug-resistant tuberculosis. It has been found to efficiently kill Mycobacterium tuberculosis, exhibiting superior activity against a subpopulation of nongrowing but metabolically active cells, which are believed to be responsible for relapses in tuberculosis (Dhar et al., 2014).

Pharmacodynamic Properties

Faropenem's pharmacodynamic properties, including bactericidal activity and postantibiotic effects, have been studied. It shows significant postantibiotic effects against various strains, including E. coli, S. aureus, and Streptococcus pneumoniae, highlighting its potential for clinical effectiveness (Boswell et al., 1997).

Effectiveness Against Skin and Soft Tissue Infections

Faropenem is highly active against pathogens isolated from skin and soft tissue infections, including those from animal and human bites. It inhibits a high percentage of aerobic and anaerobic isolates, demonstrating its potential utility in treating such infections (Goldstein et al., 2002).

Population Pharmacokinetics

Population pharmacokinetic studies of faropenem in healthy volunteers and patients show its high stability to beta-lactamase and broad antibacterial spectrum. The study provides insight into the pharmacokinetic model of faropenem, considering factors like creatinine clearance and absorption characteristics (Hirooka et al., 2005).

Mécanisme D'action

Target of Action

Faropenem Related Compound 2, also known as Faropenem, primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibacterial agents .

Mode of Action

Faropenem interacts with its targets, the penicillin-binding proteins, by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis . This inhibition disrupts the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . The result is a weakened bacterial cell wall, making it more susceptible to damage and ultimately leading to bacterial death .

Biochemical Pathways

The primary biochemical pathway affected by Faropenem is the synthesis of the bacterial cell wall. By inhibiting the cross-linkage of peptidoglycan polymer chains, Faropenem disrupts the integrity of the bacterial cell wall . This disruption leads to cell lysis and death .

Pharmacokinetics

Faropenem is an ester prodrug derivative of the beta-lactam antibiotic faropenem . The prodrug form of Faropenem offers dramatically improved oral bioavailability and leads to higher systemic concentrations of the drug . The pharmacokinetic properties of Faropenem, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy .

Result of Action

The primary molecular effect of Faropenem’s action is the disruption of the bacterial cell wall, leading to cell lysis and death . On a cellular level, Faropenem has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . Its activity against gram-negative organisms is more reserved .

Action Environment

The efficacy and stability of Faropenem can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes in the bacterial environment can impact the effectiveness of Faropenem . Faropenem is resistant to some forms of extended-spectrum beta-lactamase, which enhances its stability and efficacy in such environments . Furthermore, the development of resistance to Faropenem can also be influenced by the excessive and/or inappropriate use of antimicrobial agents .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Faropenem Related Compound 2, like Faropenem, is expected to interact with various enzymes and proteins involved in bacterial cell wall synthesis. Faropenem is known to inhibit the synthesis of bacterial cell walls by inhibiting cross-linkage between the linear peptidoglycan polymer chains

Cellular Effects

Faropenem has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . It is expected that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented. Faropenem acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Faropenem has been shown to have a maximum bactericidal effect at 10 × MIC at between 12 and 24 hours . This compound may exhibit similar temporal effects.

Metabolic Pathways

Faropenem is known to be involved in the inhibition of bacterial cell wall synthesis . This compound may be involved in similar metabolic pathways.

Transport and Distribution

Faropenem has been shown to be transported across the renal epithelial luminal membrane via the inorganic phosphate transporter Npt1 . This compound may be transported and distributed in a similar manner.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Faropenem Related Compound 2 involves the conversion of a starting material into the desired compound through a series of chemical reactions.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "ethyl 4-(dimethylamino)pyridine-3-carboxylate", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "water", "ethyl acetate", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitrobenzoic acid with sodium borohydride in methanol", "Step 2: Protection of the carboxylic acid group by reacting the product of step 1 with acetic anhydride in the presence of sodium hydroxide", "Step 3: Reduction of the nitro group by reacting the product of step 2 with sodium borohydride in methanol", "Step 4: Deprotection of the carboxylic acid group by reacting the product of step 3 with hydrochloric acid in water", "Step 5: Cyclization of the product of step 4 with ethyl 4-(dimethylamino)pyridine-3-carboxylate in ethyl acetate" ] } | |

Numéro CAS |

429691-43-0 |

Formule moléculaire |

C21H33NO7SSi |

Poids moléculaire |

471.65 |

Apparence |

White to light brown powder |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(3S,4R)- 1-Azetidineacetic acid, 3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-α,2-dioxo-4-[[[(2R)-tetrahydro-2-furanyl]carbonyl]thio]-, 2-propen-1-yl ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)

![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B601419.png)

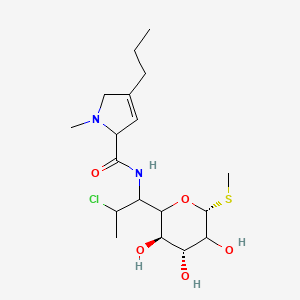

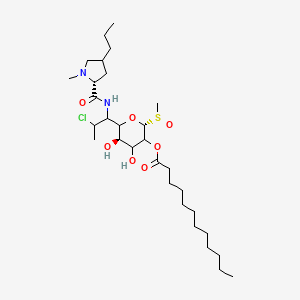

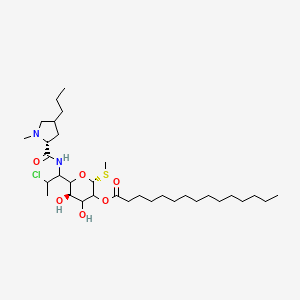

![[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate](/img/structure/B601430.png)